1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester
Overview
Description
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is an organic compound belonging to the pyrrole family This compound is characterized by a pyrrole ring substituted with a carboxylic acid ester group and a phenyl group
Preparation Methods
The synthesis of 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of ethyl acetoacetate with phenylhydrazine can lead to the formation of the desired pyrrole derivative through a series of condensation and cyclization steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pH, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The phenyl group and ester moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used, but typically include modified pyrrole derivatives with altered functional groups.
Scientific Research Applications
1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, pigments, and other materials requiring specific chemical properties.
Mechanism of Action
The mechanism by which 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, influencing biochemical pathways and cellular processes. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Compared to other pyrrole derivatives, 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester is unique due to its specific substitution pattern and functional groups. Similar compounds include:
1H-Pyrrole-2-carboxylic acid derivatives: These compounds have different substitution patterns on the pyrrole ring.
1H-Pyrrole-3-carboxylic acid derivatives: Variations in the ester group or additional substituents can lead to different chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
ethyl 2-oxo-5-phenyl-1,3-dihydropyrrole-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-13(16)10-8-11(15)14-12(10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKEHEUVXUIVPLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40457998 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105194-22-7 | |
Record name | 1H-Pyrrole-3-carboxylic acid, 4,5-dihydro-5-oxo-2-phenyl-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40457998 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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